

A Technical Guide to the Thermodynamic Properties of 5-Ethyl-2,4-dimethylheptane

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Compound of Interest

Compound Name: **5-Ethyl-2,4-dimethylheptane**

Cat. No.: **B14553545**

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of **5-Ethyl-2,4-dimethylheptane** (CAS No: 61868-26-6). Due to the limited availability of direct experimental data for this specific isomer, this document focuses on established estimation methods based on group additivity principles, provides data for structurally similar compounds for comparative purposes, and details the standard experimental protocols for determining key thermodynamic parameters for liquid alkanes. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development by outlining the theoretical framework and practical methodologies for assessing the thermodynamic behavior of this and similar organic molecules.

Introduction

5-Ethyl-2,4-dimethylheptane is a branched alkane with the molecular formula C₁₁H₂₄.^{[1][2][3]} Like other alkanes, its thermodynamic properties are of interest in fields ranging from chemical engineering process design to understanding intermolecular forces in non-polar solvents, which can be relevant in early-stage drug development as a reference for hydrophobic interactions. Alkanes serve as fundamental model compounds for studying the thermochemistry of organic molecules.^{[4][5]} Their stability and energy content, dictated by properties such as the enthalpy of formation, are crucial for predicting reaction outcomes and process efficiencies.

Direct experimental measurements for many complex isomers like **5-Ethyl-2,4-dimethylheptane** are not always available in public literature. The National Institute of Standards and Technology (NIST) notes the existence of this compound but directs to its subscription-based data collections for detailed thermophysical and thermochemical data.^[1] In the absence of such data, computational estimation methods and analysis of trends among isomers provide reliable alternatives for acquiring this critical information.

Physicochemical and Estimated Thermodynamic Properties

The following tables summarize key physicochemical identifiers and estimated thermodynamic properties for **5-Ethyl-2,4-dimethylheptane**. The thermodynamic values have been estimated using group additivity methods, which are a reliable and widely used approach for calculating the properties of organic compounds.^{[4][6]}

Table 1: Physicochemical Properties of **5-Ethyl-2,4-dimethylheptane**

Property	Value	Source
Molecular Formula	C₁₁H₂₄	[1] [3]
Molecular Weight	156.31 g/mol	[1] [2] [3]
CAS Registry Number	61868-26-6	[1] [3]

| IUPAC Name | **5-Ethyl-2,4-dimethylheptane** |[\[3\]](#) |

Table 2: Estimated Thermodynamic Properties of **5-Ethyl-2,4-dimethylheptane** (Ideal Gas Phase)

Property	Value	Units
Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$) at 298.15 K	-285.5 ± 2.5	kJ/mol
Standard Molar Entropy (S° _{gas}) at 298.15 K	495.7 ± 2.1	J/mol·K
Molar Heat Capacity (C _{p,gas}) at 298.15 K	231.9 ± 2.3	J/mol·K
Molar Heat Capacity (C _{p,gas}) at 500 K	338.2 ± 3.4	J/mol·K
Molar Heat Capacity (C _{p,gas}) at 1000 K	549.9 ± 5.5	J/mol·K

Note: Values are estimated using the NIST Group Additivity calculator based on the structure of the molecule. These are theoretical values and should be used as a reliable approximation in the absence of experimental data.

Logical Relationships in Thermodynamics

The fundamental thermodynamic properties are interconnected. The Gibbs free energy (G), which determines the spontaneity of a process at constant temperature and pressure, is defined by the enthalpy (H) and entropy (S) of the system. This relationship is crucial for understanding chemical equilibria and reaction spontaneity.

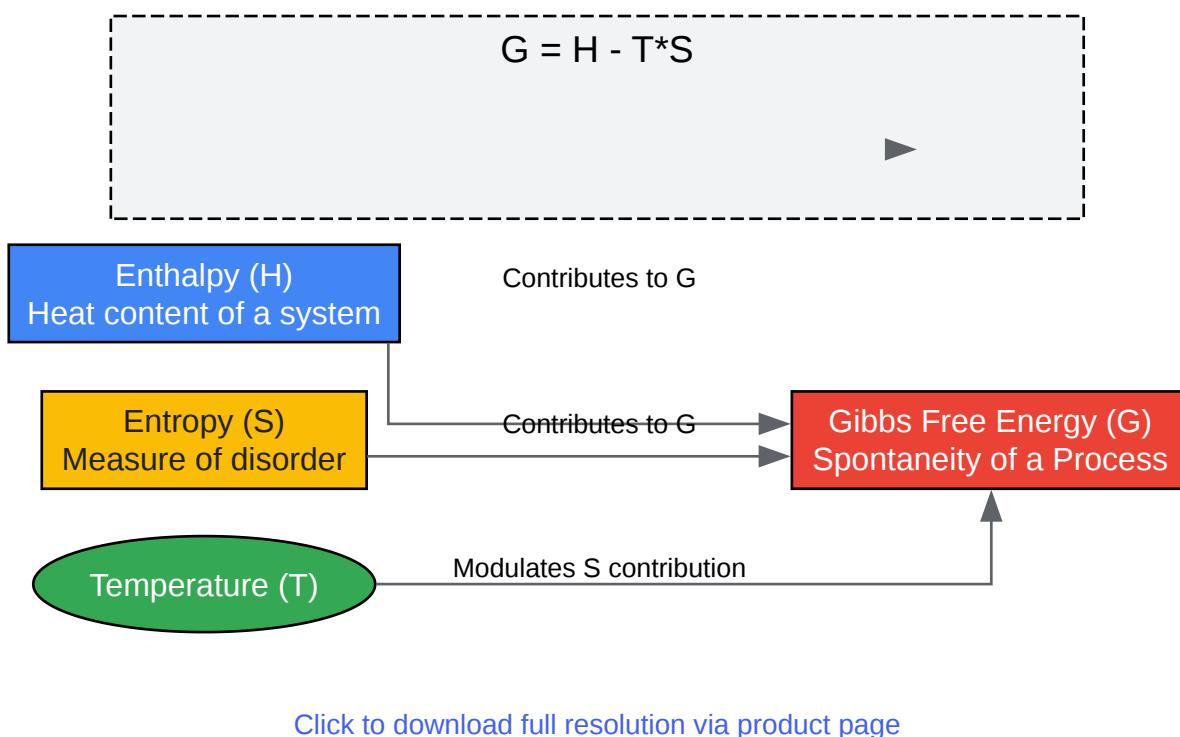


Figure 1: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for **5-Ethyl-2,4-dimethylheptane** is scarce, the methodologies for determining the thermodynamic properties of liquid alkanes are well-established. Below are detailed protocols for two key experimental techniques.

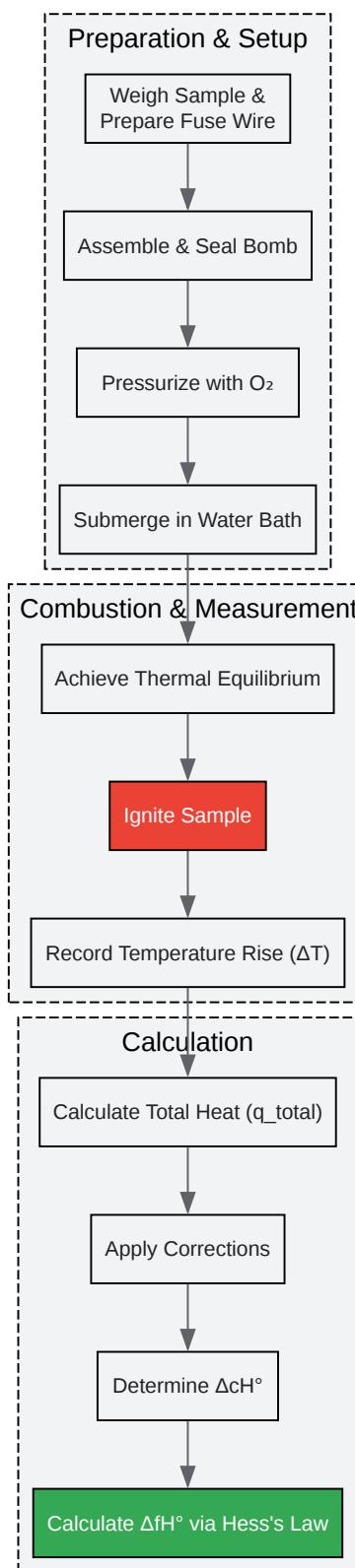
Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (Δ_fH°) is typically determined indirectly by measuring the enthalpy of combustion (Δ_cH°) using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the bath is measured precisely.

Methodology:

- Calibration: The heat capacity of the calorimeter (C_{cal}) is determined by combusting a standard substance with a precisely known heat of combustion, typically benzoic acid.
- Sample Preparation: A sample of **5-Ethyl-2,4-dimethylheptane** (typically 0.5 - 1.0 g) is weighed accurately into a crucible. A fuse wire is positioned to be in contact with the sample.
- Assembly: The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.
- Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated jacket. After thermal equilibrium is reached, the sample is ignited by passing an electric current through the fuse wire.
- Data Acquisition: The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- Calculation:
 - The total heat released (q_{total}) is calculated from the temperature rise (ΔT) and the calorimeter's heat capacity: $q_{total} = C_{cal} * \Delta T$.
 - Corrections are made for the heat released by the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).
 - The constant-volume heat of combustion (ΔcU) is calculated per mole of the sample.
 - The constant-pressure enthalpy of combustion (ΔcH°) is then calculated from ΔcU using the ideal gas law to account for the change in the number of moles of gas in the reaction.
 - Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for combustion calorimetry.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a rapid and accurate method for determining the heat capacity of thermally stable liquids and solids.^{[7][8]} The procedure is standardized, for example, by ASTM E1269.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference material as a function of temperature.^[9] This difference is proportional to the sample's heat capacity.

Methodology:

- **Baseline Run:** An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow difference of the instrument.
- **Standard Run:** A run is performed with a standard material of known heat capacity, typically sapphire, to calibrate the instrument.
- **Sample Run:** A precisely weighed liquid sample of **5-Ethyl-2,4-dimethylheptane** (typically 10-20 mg) is hermetically sealed in an aluminum pan. The sample is placed in the DSC instrument.
- **Thermal Program:** The sample is subjected to a controlled temperature program, which typically involves:
 - An initial isothermal hold to establish equilibrium.
 - A linear heating ramp (e.g., 10-20 °C/min) through the temperature range of interest.^[7]
 - A final isothermal hold.
- **Data Acquisition:** The differential heat flow between the sample and reference pans is recorded throughout the temperature program.
- **Calculation:** The specific heat capacity (Cp) of the sample at a given temperature (T) is calculated using the following equation: $Cp(\text{sample}) = (\text{DSC}(\text{sample}) / \text{DSC}(\text{std})) * \text{Cp}(\text{std})$

$(\text{mass}(\text{std}) / \text{mass}(\text{sample})) * \text{Cp}(\text{std})$ Where:

- DSC(sample) and DSC(std) are the differential heat flow signals for the sample and standard, respectively, after baseline subtraction.
- mass(sample) and mass(std) are the masses of the sample and standard.
- Cp(std) is the known specific heat capacity of the standard.

Conclusion

While direct experimental thermodynamic data for **5-Ethyl-2,4-dimethylheptane** remains a gap in publicly accessible literature, this guide provides a robust framework for understanding and estimating its key properties. The tabulated estimated values, derived from well-established group additivity methods, offer a reliable basis for scientific and research applications. Furthermore, the detailed experimental protocols for combustion calorimetry and differential scanning calorimetry provide the necessary methodological foundation for researchers to perform their own measurements on this or structurally related compounds. The visualizations included serve to clarify the fundamental relationships between thermodynamic properties and the practical workflows for their determination.

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